molecular formula C8H10BrN3O B1521949 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine CAS No. 914347-82-3

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Cat. No.: B1521949
CAS No.: 914347-82-3
M. Wt: 244.09 g/mol
InChI Key: OJLUWWFOZOXWOI-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: is an organic compound with the molecular formula C₈H₁₀BrN₃O It is a pyrimidine derivative that features a bromine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with pyrrolidin-3-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process. The reaction is conducted under reflux conditions in a suitable solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique structure makes it a valuable component in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

  • 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine
  • 5-Bromo-2-iodopyrimidine
  • 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine

Comparison: 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is unique due to the presence of the pyrrolidin-3-yloxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

5-bromo-2-pyrrolidin-3-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7/h3-4,7,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLUWWFOZOXWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659473
Record name 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-82-3
Record name 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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